Tetramethylrhodamine isothiocyanate

Overview

Description

Tetramethylrhodamine Isothiocyanate Description

Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent label that has been utilized in various immunohistochemical techniques. It is known for its orange fluorescence, which is particularly useful for staining tissues that exhibit green auto-fluorescence, making it easier to distinguish from the background fluorescence that is common with other stains like fluorescein . TRITC has been applied in the study of chronic thyroiditis, where it successfully demonstrated the presence of human globulin in infiltrating lymphocytic cells, suggesting its role in the destruction of the thyroid gland during the disease .

Synthesis Analysis

While the provided data does not directly describe the synthesis of TRITC, it does mention the synthesis of related compounds that involve isothiocyanate groups. For example, the synthesis of a complex diamine with thiol units that can attach to organic and inorganic scaffolds is reported, which indicates the versatility of isothiocyanate-containing compounds in organic chemistry . Although this does not directly pertain to TRITC, it provides insight into the synthetic strategies that might be employed in the creation of similar fluorescent labels.

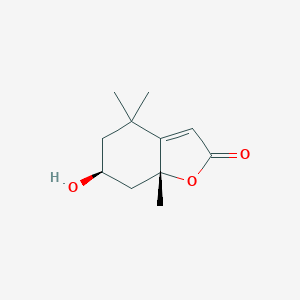

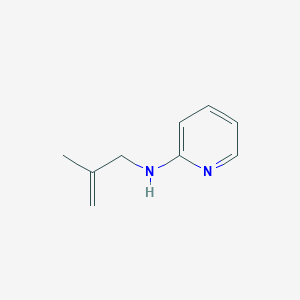

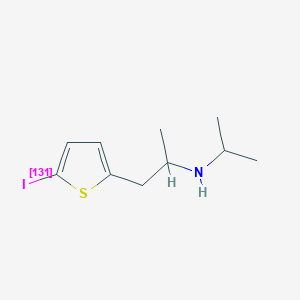

Molecular Structure Analysis

The molecular structure of TRITC isomers has been a subject of interest due to their applications in microbiological and immunochemical procedures. The isomer R of TRITC has been found to be more effective than isomer G in immunochemical work, which underscores the importance of understanding the structural differences between these isomers . The specific molecular structures of these isomers, however, are not detailed in the provided data.

Chemical Reactions Analysis

The data does not provide specific information on the chemical reactions involving TRITC. However, the use of isothiocyanate groups in the synthesis of other compounds, such as the tetraethylammonium pentakis(isothiocyanato)bis(2,2'-bipyridine)uranate(IV), suggests that isothiocyanate groups can form stable complexes with metals, which could be relevant to the chemical behavior of TRITC .

Physical and Chemical Properties Analysis

The physical and chemical properties of TRITC are not extensively covered in the provided data. However, the fact that TRITC is used as a fluorescent label implies that it has specific optical properties, such as a particular excitation and emission spectrum that allows for its use in fluorescence-based techniques . The stability of the fluorescent signal and its compatibility with various biological tissues and fixation methods would also be important properties for its application in immunohistochemistry .

Relevant Case Studies

The use of TRITC in the study of chronic thyroiditis serves as a relevant case study, demonstrating its application in identifying specific proteins within tissue samples. The fluorescent labeling allowed for the visualization of human globulin within the thyroid tissue of patients with chronic thyroiditis, which provided insights into the pathophysiology of the disease . Another case study involves the use of a tetramethylrhodamine-dextran conjugate for intracellular labeling of spinal neurons in cats, showcasing the compound's utility in neuroanatomical tracing and compatibility with immunohistochemistry .

Scientific Research Applications

Cellular Imaging

- Application : TRITC is used for cellular imaging applications . It is commonly conjugated to antibodies and proteins for this purpose .

- Method : The dye is conjugated to antibodies or proteins, which are then introduced to the cells. The cells are then observed under a fluorescence microscope .

- Results : This allows for the visualization of specific structures or molecules within the cells, providing valuable insights into cellular function and structure .

Immunofluorescence

- Application : TRITC is used in immunofluorescence, a technique used to visualize the distribution of specific proteins or antigens in cells .

- Method : Antibodies are labeled with TRITC, and these antibodies bind to the target antigen within the cell. The cells are then observed under a fluorescence microscope .

- Results : This allows for the visualization of the distribution of the antigen within the cell, providing insights into cellular processes .

Actin Staining

- Application : TRITC is used for actin staining . Actin is a protein that forms the cytoskeleton of eukaryotic cells .

- Method : TRITC is conjugated to phalloidin, a toxin that binds to actin. This conjugate is then introduced to the cells and binds to the actin filaments .

- Results : This allows for the visualization of the actin cytoskeleton, providing insights into cell shape, structure, and motility .

Tracking Calcium Phosphate/DNA Nanoparticles

- Application : TRITC is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

- Method : TRITC is conjugated to the nanoparticles, which are then introduced to the cells. The cells are then observed under a fluorescence microscope .

- Results : This allows for the visualization of the pathway of the nanoparticles within the cell, providing insights into the process of cell transfection .

Labeling Antibodies

- Application : TRITC is an extremely intensive fluorochrome used for labeling antibodies .

- Method : TRITC is conjugated to antibodies, which can then bind to their specific antigens .

- Results : This allows for the visualization of the distribution of the antigen within the cell, providing insights into cellular processes .

In-situ Hybridization Staining of Soil Microorganisms

- Application : TRITC-oligonucleotides are used in the in-situ hybridization staining of soil microorganisms .

- Method : TRITC is conjugated to oligonucleotides, which are then introduced to the soil sample. The oligonucleotides bind to the complementary sequences in the microorganisms’ DNA .

- Results : This allows for the visualization of specific microorganisms within the soil sample, providing insights into soil microbiology .

Identification of Pathogenic Amoebae

- Application : TRITC-antibodies are used to identify pathogenic amoebae .

- Method : TRITC is conjugated to antibodies, which can then bind to the specific antigens present on the amoebae .

- Results : This allows for the identification and visualization of pathogenic amoebae, providing insights into disease mechanisms .

Fluorescent Probes of Live Cells

- Application : TRITC-labeled reagents have been used as fluorescent probes of live cells .

- Method : TRITC is conjugated to various reagents, which are then introduced to the live cells. The cells are then observed under a fluorescence microscope .

- Results : This allows for the visualization of specific structures or molecules within the live cells, providing valuable insights into cellular function and structure .

Study of Slime Mold Cells Aggregation Behavior

- Application : Flow cytometry of TRITC-labeled slime mold cells has been used to study their aggregation behavior .

- Method : TRITC is conjugated to specific molecules, which are then introduced to the slime mold cells. The cells are then analyzed using flow cytometry .

- Results : This allows for the study of the aggregation behavior of slime mold cells, providing insights into their biology .

Tracking the Pathway of Calcium Phosphate/DNA Nanoparticles

- Application : TRITC is used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

- Method : TRITC is conjugated to the nanoparticles, which are then introduced to the cells. The cells are then observed under a fluorescence microscope .

- Results : This allows for the visualization of the pathway of the nanoparticles within the cell, providing insights into the process of cell transfection .

Labeling Chemistry

- Application : Tetramethylrhodamine isothiocyanate or TRITC is used in labeling chemistry .

- Method : TRITC is conjugated to various molecules, which are then introduced to the chemical system. The system is then observed under a fluorescence microscope .

- Results : This allows for the visualization of specific molecules within the chemical system, providing valuable insights into chemical reactions .

Permeability and Microcirculation Studies

- Application : TRITC-labelled products are highly important for a range of biorelevant applications such as permeability and microcirculation studies .

- Method : TRITC is conjugated to various molecules, which are then introduced to the biological system. The system is then observed under a fluorescence microscope .

- Results : This allows for the study of permeability and microcirculation in biological systems, providing valuable insights into these processes .

Research on Drug Delivery

- Application : TRITC is used in research on drug delivery as a molecular size marker .

- Method : TRITC is conjugated to the drug molecules, which are then introduced to the biological system. The system is then observed under a fluorescence microscope .

- Results : This allows for the tracking of the drug molecules within the biological system, providing insights into the process of drug delivery .

Various Biosensor Applications

- Application : TRITC is used in various biosensor applications .

- Method : TRITC is conjugated to various molecules, which are then introduced to the biosensor system. The system is then observed under a fluorescence microscope .

- Results : This allows for the study of various biosensor applications, providing valuable insights into these processes .

Labeling Chemistry

- Application : Tetramethylrhodamine isothiocyanate or TRITC is used in labeling chemistry .

- Method : TRITC is conjugated to various molecules, which are then introduced to the chemical system. The system is then observed under a fluorescence microscope .

- Results : This allows for the visualization of specific molecules within the chemical system, providing valuable insights into chemical reactions .

Safety And Hazards

Future Directions

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been investigated . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

properties

IUPAC Name |

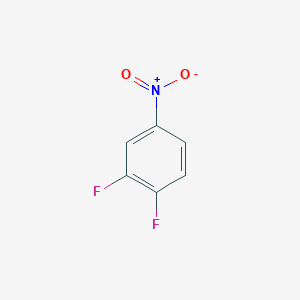

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYNJKLOYWCXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399568 | |

| Record name | Tetramethylrhodamine isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylrhodamine isothiocyanate | |

CAS RN |

80724-20-5 | |

| Record name | Tetramethylrhodamine-6-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

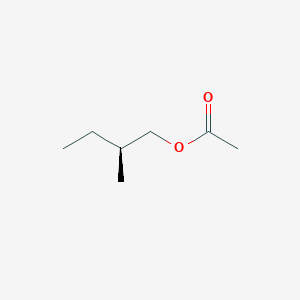

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)